molecular formula C13H15N3O B1492286 2-(2-Aminoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 2097952-52-6

2-(2-Aminoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1492286
CAS No.: 2097952-52-6
M. Wt: 229.28 g/mol
InChI Key: VCIXSOLVPMDQQI-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminoethyl)-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The “2-Aminoethyl” and “2-methylphenyl” groups are substituents on the pyridazine ring.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyridazine ring substituted at the 2nd and 6th positions by an aminoethyl group and a methylphenyl group, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis of Novel Pyridazinone Derivatives

General Synthesis Approaches

  • A study by Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, highlighting the potential for creating fused azine derivatives with diverse therapeutic applications Ibrahim & Behbehani, 2014.

Platelet Aggregation Inhibiting and Hypotensive Activities

  • Dihydropyridazinone derivatives have shown significant platelet aggregation inhibiting and hypotensive activities, suggesting their utility in cardiovascular disease treatment Thyes et al., 1983.

Enantiomer Separation for Cardioactive Agents

  • Research on 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for cardiotonic agents like levosimendan, has focused on the enantioseparation using chiral stationary phases, which is critical for pharmaceutical applications Cheng et al., 2019.

Multicomponent Synthesis of Heterocyclic Compounds

  • The multicomponent synthesis approach has been applied to create diverse heterocyclic compounds, demonstrating the versatility of pyridazinone derivatives in synthesizing compounds with potential biological activities Lega et al., 2016.

Antihypertensive Activity

  • Pyridazinone derivatives have been synthesized and evaluated for their antihypertensive activities, showing promising results in non-invasive studies Siddiqui et al., 2010.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or context (such as whether this compound is used as a drug, a catalyst, a polymer, etc.), it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its synthesis, properties, and potential uses in more detail .

Properties

IUPAC Name

2-(2-aminoethyl)-6-(2-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-4-2-3-5-11(10)12-6-7-13(17)16(15-12)9-8-14/h2-7H,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXSOLVPMDQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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